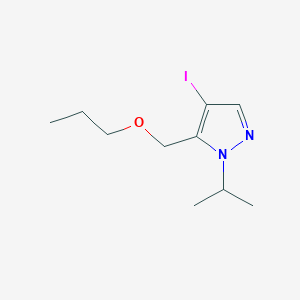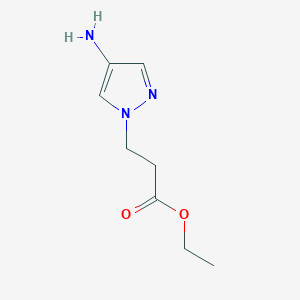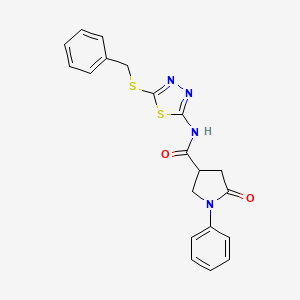
4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative, which is a class of organic compounds that have been extensively studied due to their diverse biological activities. In
Scientific Research Applications
4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole has shown promising applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This compound has been found to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 10A (PDE10A) and phosphodiesterase 5 (PDE5). Inhibition of these enzymes has been linked to the treatment of several diseases, including schizophrenia, depression, and erectile dysfunction.
Mechanism Of Action
The mechanism of action of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole involves the inhibition of PDE10A and PDE5 enzymes. PDE10A is a key enzyme involved in the regulation of dopamine and cAMP signaling pathways, while PDE5 is involved in the regulation of cGMP signaling pathways. Inhibition of these enzymes leads to increased levels of these signaling molecules, which can have therapeutic effects in the treatment of various diseases.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole are still being studied. However, it has been shown to have potent inhibitory activity against PDE10A and PDE5 enzymes, which can have therapeutic effects in the treatment of several diseases. Additionally, this compound has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole for lab experiments is its potent inhibitory activity against PDE10A and PDE5 enzymes. This makes it a useful tool for studying the biological pathways regulated by these enzymes. Additionally, this compound has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
One of the main limitations of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole for lab experiments is its complex synthesis method. This can make it difficult and time-consuming to obtain large quantities of this compound for use in experiments. Additionally, the high potency of this compound may require careful handling and storage to ensure the safety of researchers.
Future Directions
There are several future directions for the study of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole. One potential direction is the development of this compound as a therapeutic agent for the treatment of diseases such as schizophrenia, depression, and erectile dysfunction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research. Finally, the synthesis method of this compound could be further optimized to make it more efficient and cost-effective for use in lab experiments.
Synthesis Methods
The synthesis of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-iodo-1H-pyrazole-5-carbaldehyde with isopropylamine and propylene oxide. This reaction produces 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole in high yields.
properties
IUPAC Name |
4-iodo-1-propan-2-yl-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-4-5-14-7-10-9(11)6-12-13(10)8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYGUGBBNNSVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2693111.png)

![2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2693113.png)




![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2693123.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2693124.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2693127.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2693131.png)